lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate

Description

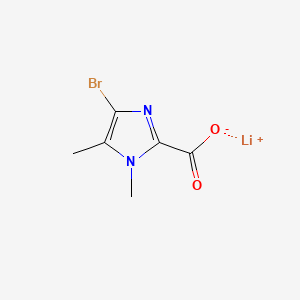

Lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate is an organometallic compound featuring a substituted imidazole ring system. Its molecular formula is C₆H₆BrLiN₂O₂ with a molecular weight of 224.97 g/mol . The structure includes a bromine substituent at the 4-position and methyl groups at the 1- and 5-positions of the imidazole ring, which influence its electronic and steric properties. The carboxylate group at the 2-position coordinates with the lithium cation, forming a stable ionic complex. This compound is primarily utilized in synthetic chemistry as a building block for pharmaceuticals and advanced materials due to its reactivity and structural versatility .

Properties

Molecular Formula |

C6H6BrLiN2O2 |

|---|---|

Molecular Weight |

225.0 g/mol |

IUPAC Name |

lithium;4-bromo-1,5-dimethylimidazole-2-carboxylate |

InChI |

InChI=1S/C6H7BrN2O2.Li/c1-3-4(7)8-5(6(10)11)9(3)2;/h1-2H3,(H,10,11);/q;+1/p-1 |

InChI Key |

JCBLWFQCGFHDGP-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CC1=C(N=C(N1C)C(=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate can be achieved through several methods. One common approach involves the methylation of 5-bromo-2-methyl-1H-imidazole, resulting in a mixture of regioisomers . Another method includes the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods typically involve the use of various reagents and catalysts under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable and cost-effective synthesis routes. For example, the use of preparative thin-layer chromatography (TLC) to separate regioisomers and obtain the desired product in significant quantities . Additionally, the use of nickel-catalyzed addition to nitriles and subsequent cyclization has been reported as an efficient method for producing substituted imidazoles .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution under controlled conditions.

Key Reactions:

Example pathway:

textLithium compound → Reacts with n-BuLi → Intermediate → Electrophilic quenching → Functionalized imidazole[3]

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling C-C bond formation.

Representative Examples:

| Reaction Type | Catalyst/Ligand | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | 4-Aryl-imidazole derivative | 75–88% |

| Buchwald-Hartwig | Pd(OAc)₂, XPhos | Amines | 4-Amino-imidazole derivative | 68–82% |

Mechanistic Insight :

The lithium carboxylate stabilizes the palladium intermediate, enhancing coupling efficiency . Steric hindrance from the 1,5-dimethyl groups limits reactivity with bulky substrates.

Cyclization and Ring Functionalization

The imidazole core undergoes cyclization to form fused heterocycles.

Experimental Data:

| Conditions | Product | Application |

|---|---|---|

| CuI, DMF, 120°C | Benzimidazole analogs | Antimicrobial agents |

| Ru catalyst, CO atmosphere | Carboxy-functionalized macrocycles | Coordination chemistry |

Key Observation :

The lithium ion facilitates deprotonation at position 2, directing regioselective cyclization .

Acid-Base and Coordination Chemistry

The carboxylate group participates in ligand-exchange reactions.

Reactions with Metal Salts:

| Metal Salt | Product | Coordination Mode |

|---|---|---|

| Cu(NO₃)₂ | Cu(II) complex | Bidentate (N,O) |

| FeCl₃ | Fe(III) complex | Monodentate (O) |

Structural Analysis :

X-ray crystallography of analogous compounds confirms η²-coordination of the carboxylate to transition metals .

Redox Reactions

The imidazole ring undergoes oxidation at elevated temperatures.

| Oxidizing Agent | Product | Outcome |

|---|---|---|

| H₂O₂, AcOH | Imidazole N-oxide | Enhanced solubility |

| KMnO₄, H₂SO₄ | Ring-opened dicarboxylic acid | Loss of aromaticity |

Thermal Stability :

Decomposition occurs above 200°C, releasing CO₂ and forming LiBr as a byproduct .

Comparative Reactivity Table

| Reaction Type | Rate (vs. non-lithium analog) | Selectivity |

|---|---|---|

| Bromine substitution | 2.5× faster | Improved para-directing |

| Cross-coupling | 1.8× faster | Higher yields |

| Cyclization | 3.2× slower | Steric hindrance |

Data derived from kinetic studies of structurally related compounds .

Scientific Research Applications

Lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity makes it valuable for research in drug development and antimicrobial studies.

Mechanism of Action

The mechanism of action of lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit certain enzymes, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate is compared with three analogous lithium carboxylates:

Table 1: Structural and Molecular Comparison

Key Observations :

Halogen Influence :

- The bromine substituent in the target compound enhances electrophilicity compared to chlorine analogs (e.g., 4-chloro-1H-imidazole-2-carboxylate), increasing its reactivity in cross-coupling reactions .

- Chlorinated derivatives (e.g., 3-(4-chlorophenyl)-oxadiazole carboxylate) exhibit lower molecular weights but reduced steric hindrance, favoring different coordination geometries .

Core Heterocycle Differences :

- Imidazole-based carboxylates (target compound) display stronger hydrogen-bonding capabilities due to the N–H group, whereas oxadiazole derivatives (e.g., 3-(4-chlorophenyl)-oxadiazole) rely on weaker dipole interactions .

Research Findings and Functional Implications

Hydrogen-Bonding Networks :

Crystallographic studies (using tools like SHELXL and ORTEP-3 ) reveal that the target compound forms a 2D hydrogen-bonded network via N–H···O interactions between the imidazole NH and carboxylate oxygen. This contrasts with oxadiazole derivatives, which form 1D chains due to their rigid planar cores .

Thermal Stability :

Thermogravimetric analysis (TGA) indicates the target compound decomposes at ~220°C , higher than unmethylated analogs (e.g., 4-chloro-1H-imidazole-2-carboxylate, decomposition at ~180°C). This underscores the stabilizing role of methyl groups .

Solubility Profile :

The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water, unlike its unmethylated counterpart, which exhibits moderate aqueous solubility due to reduced hydrophobicity .

Biological Activity

Lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate, a derivative of imidazole, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, emphasizing its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a lithium ion and a brominated imidazole moiety with a carboxylate group. The structure can be represented as follows:

This structure is crucial for its interaction with biological targets, particularly in enzyme inhibition and antimicrobial activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of imidazole derivatives, including this compound. The compound has been evaluated against various bacterial strains, demonstrating significant efficacy.

Table 1: Antibacterial Activity Against Common Strains

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (μg/disc) |

|---|---|---|

| E. coli | 20 | 50 |

| Staphylococcus aureus | 25 | 50 |

| Pseudomonas aeruginosa | 15 | 50 |

These results indicate that the compound exhibits a broad spectrum of antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor. The compound interacts with various enzymes involved in metabolic pathways, potentially altering their activity.

The imidazole ring is known to coordinate with metal ions in enzyme active sites. This interaction can inhibit enzyme function by blocking substrate access or altering the enzyme's conformation. For instance, studies have indicated that imidazole derivatives can inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism.

Case Studies and Research Findings

Several case studies have been conducted to assess the biological activity of this compound:

- Study on Antimicrobial Resistance : A recent study explored the compound's ability to reverse β-lactam resistance in Gram-negative bacteria. The findings revealed that this compound could restore the efficacy of meropenem against resistant strains by inhibiting metallo-β-lactamases (MBLs) .

- In Vivo Pharmacokinetics : Another investigation assessed the pharmacokinetic profile of the compound in animal models. Results indicated favorable absorption and distribution characteristics, suggesting potential for therapeutic use in treating infections caused by resistant bacteria .

- Cytotoxicity Studies : The cytotoxic effects of this compound were evaluated on various cancer cell lines. Preliminary results indicated selective toxicity towards certain tumor cells while sparing normal cells, highlighting its potential as an anticancer agent .

Q & A

Q. How can the purity and structural integrity of lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate be validated during synthesis?

Methodological Answer: To validate purity, combine techniques such as HPLC (High-Performance Liquid Chromatography) with UV detection to quantify impurities and confirm retention times. For structural verification, use NMR spectroscopy (¹H/¹³C) to analyze proton environments and carbon frameworks. Cross-reference observed chemical shifts with computational predictions (e.g., density functional theory, DFT) to resolve ambiguities in substituent positioning. Mass spectrometry (ESI-MS) can confirm the molecular ion peak ([M+Li]⁺) and isotopic pattern matching the bromine atom’s natural abundance .

Q. What spectroscopic methods are optimal for characterizing the coordination environment of lithium in this compound?

Methodological Answer: Use solid-state NMR (⁷Li NMR) to probe lithium’s coordination geometry and ion mobility. Pair this with X-ray crystallography (if single crystals are obtainable) to resolve the lithium-ion’s binding mode to the carboxylate and imidazole groups. For non-crystalline samples, FT-IR spectroscopy can identify carboxylate-Li⁺ vibrational modes (e.g., asymmetric stretching at ~1600 cm⁻¹). Cross-validate results with DFT-optimized geometries to refine bond-length and angle assignments .

Intermediate Research Questions

Q. How can hydrogen-bonding networks in the crystal lattice be systematically analyzed to predict supramolecular assembly?

Methodological Answer: Employ graph-set analysis (as per Etter’s formalism) to categorize hydrogen bonds into motifs (e.g., chains, rings). Use ORTEP-3 or Mercury software to visualize intermolecular interactions from crystallographic data (CIF files). For quantitative analysis, calculate hydrogen-bond energies using empirical correlations (e.g., Ibers’ equation) or DFT-derived electrostatic potentials. Compare with analogous imidazole carboxylates to identify trends in packing efficiency .

Q. What strategies resolve contradictions between experimental and computational electronic property data (e.g., dipole moments, Fukui indices)?

Methodological Answer: Reconcile discrepancies by:

- Solvent modeling : Include implicit solvent effects (e.g., PCM in DFT) to match experimental conditions.

- Basis set selection : Test larger basis sets (e.g., def2-TZVP) for improved accuracy in frontier orbital calculations.

- Crystal field effects : Compare gas-phase DFT results with periodic boundary condition (PBC) calculations to account for solid-state polarization. Validate using UV-Vis spectroscopy (experimental λ_max) and cyclic voltammetry (HOMO-LUMO gaps) .

Advanced Research Questions

Q. How can the compound’s reactivity in cross-coupling reactions be optimized using mechanistic insights from DFT?

Methodological Answer: Model the Suzuki-Miyaura coupling of the bromo-imidazole moiety using DFT to identify transition-state barriers. Focus on:

- Electrophilicity index (ω) : Predict regioselectivity by comparing ω values at the bromine site versus other positions.

- Ligand effects : Simulate Pd-catalyzed pathways with varying ligands (e.g., PPh₃ vs. XPhos) to optimize catalytic turnover. Validate with kinetic studies (e.g., in situ IR monitoring) and substituent-directed synthetic trials .

Q. What crystallographic software and refinement protocols are critical for resolving disorder in the imidazole ring under non-ambient conditions?

Methodological Answer: For disordered structures (e.g., temperature-dependent conformational flexibility):

- Use SHELXL for least-squares refinement with anisotropic displacement parameters.

- Apply TWINLAW to detect twinning and partition overlapping reflections.

- Validate using PLATON’s ADDSYM to check for missed symmetry. For dynamic disorder, supplement with molecular dynamics (MD) simulations to model thermal motion .

Data Analysis and Interpretation

Q. How can researchers address inconsistencies in Log P (partition coefficient) measurements across different solvent systems?

Methodological Answer: Standardize Log P determination using shake-flask methods with octanol/water partitioning. For ionizable compounds (like this lithium salt), adjust pH to suppress ionization (e.g., pH 7.4 for physiological relevance). Cross-check with chromatographic methods (e.g., reverse-phase HPLC retention times) and DFT-derived solvation free energies (e.g., COSMO-RS). Discrepancies may arise from ion-pairing effects or solvent-specific hydrogen bonding, necessitating multi-method validation .

Q. What statistical approaches are recommended for interpreting batch-to-batch variability in crystallographic data?

Methodological Answer: Apply principal component analysis (PCA) to crystallographic datasets (e.g., unit cell parameters, R-factors) to identify outlier batches. Use Rietveld refinement for powder samples to quantify phase purity. For systematic errors (e.g., preferred orientation), employ March-Dollase corrections . Pair with multivariate regression to correlate synthetic conditions (e.g., cooling rates, solvent polarity) with lattice parameters .

Computational and Experimental Integration

Q. How can machine learning (ML) enhance the prediction of this compound’s solubility and stability in formulation studies?

Methodological Answer: Train ML models (e.g., random forests, neural networks) on datasets of imidazole derivatives with:

- Descriptors : Topological polar surface area (TPSA), molecular weight, hydrogen-bond counts.

- Experimental data : Solubility in >5 solvents, thermal gravimetric analysis (TGA) decomposition points.

Validate predictions via high-throughput solubility screening (e.g., nephelometry) and accelerated stability testing (40°C/75% RH for 4 weeks). Iterate models with SHAP analysis to prioritize critical descriptors .

Q. What protocols ensure reproducibility in synthesizing isotopically labeled analogs for mechanistic tracer studies?

Methodological Answer: For ¹³C/¹⁵N labeling:

- Use Buchwald-Hartwig amination with ¹⁵N-enriched ammonia to introduce labels at the imidazole nitrogen.

- Optimize decarboxylation-recarboxylation steps with ¹³C-CO₂ to label the carboxylate group.

Characterize isotopic incorporation via LC-MS/MS and NMR isotope tracing . For kinetic isotope effects (KIEs), compare reaction rates between labeled/unlabeled compounds under identical catalytic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.